N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide
Overview
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a cyano group, a thiophene ring, and a pyrazole ring
Preparation Methods
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the cyano group: This step often involves nucleophilic substitution reactions.
Formation of the pyrazole ring: This can be synthesized through condensation reactions involving hydrazine derivatives.
Nitration and carboxamide formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), strong acids or bases, and nucleophiles.
Scientific Research Applications
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:
Pharmaceuticals: This compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Research: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide can be compared with similar compounds such as:
- N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
- N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
By understanding the unique features and applications of this compound, researchers can explore its full potential in various scientific fields.
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,5-dimethyl-4-nitropyrazole-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-7-11(19(21)22)12(18(2)17-7)13(20)16-14-9(6-15)8-4-3-5-10(8)23-14/h3-5H2,1-2H3,(H,16,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUCVHFANKGZAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=C(C3=C(S2)CCC3)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.